molecular formula C15H17NO4 B2552351 (S)-1-Benzyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate CAS No. 200184-60-7

(S)-1-Benzyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate

Cat. No. B2552351
M. Wt: 275.304
InChI Key: PHWGPICRKIRWAG-ZDUSSCGKSA-N
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Description

The compound "(S)-1-Benzyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate" appears to be closely related to the class of compounds discussed in the provided papers, which are derivatives of pyrrolidine. These compounds are of interest due to their potential applications in medicinal chemistry and as building blocks for more complex molecules.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been reported using diastereoselective conjugate addition reactions. For instance, the asymmetric synthesis of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid was achieved with high diastereomeric and enantiomeric excesses, indicating the potential for high stereocontrol in the synthesis of such compounds . The synthesis involved multiple steps, including the use of lithium (S)-N-benzyl-N-[small alpha]-methylbenzylamide, which suggests that similar methodologies could potentially be applied to the synthesis of "(S)-1-Benzyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate" .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring containing nitrogen. The stereochemistry of these compounds is crucial, as it can significantly influence their biological activity. The high diastereomeric and enantiomeric excesses achieved in the synthesis of related compounds suggest that the molecular structure of "(S)-1-Benzyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate" could be well-defined and controlled .

Chemical Reactions Analysis

The chemical reactivity of pyrrolidine derivatives can be influenced by the presence of substituents on the ring. For example, the presence of a methylene group adjacent to a ketone, as in 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione, allows for stereoselective reductions. The study of the reduction of this compound using sodium borohydride with selected metal chlorides provides insights into the stereochemical outcomes of such reactions, which could be relevant for the chemical reactions involving "(S)-1-Benzyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate" .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "(S)-1-Benzyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate" are not detailed in the provided papers, the properties of similar compounds can be inferred. Pyrrolidine derivatives typically have properties that are influenced by their stereochemistry and the nature of their substituents. The presence of benzyl and methylene groups can affect the compound's solubility, stability, and reactivity, which are important considerations in the development of pharmaceutical agents .

Scientific Research Applications

  • Crystal structure of 2-ethyl-1-tert-butyl-2-((4-fluorophenyl)(tert-butoxycarbonylamino)methyl)-3-oxo-pyrrolidine-1,2-dicarboxylate

    • Method: The structure was determined using X-ray diffraction. The reaction progress was monitored using TLC, and the crude product mixture was purified by column chromatography .
    • Results: The crystal structure was successfully determined, providing valuable data for further research .
  • Synthesis, Crystal Structure, and a DFT Study of Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate

    • Application: This compound is a significant intermediate of 1H-indazole derivatives. These derivatives have been reported to have various biological activities and are used in medicine, pesticides, functional materials, and chemical engineering .
    • Method: The compound was synthesized through two substitution reactions. The structure was corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .
    • Results: The structure was successfully synthesized and characterized, providing a basis for further exploration of 1H-indazole derivatives .
  • It is also known as (S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate .
  • Its CAS Number is 84348-39-0 .
  • Its molecular formula is C12H19NO4 .
  • It is also known as (S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate .
  • Its CAS Number is 84348-39-0 .
  • Its molecular formula is C12H19NO4 .

Safety And Hazards

The compound has a GHS07 pictogram. The signal word for the compound is “Warning”. The hazard statements include H302. The precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

1-O-benzyl 2-O-methyl (2S)-4-methylidenepyrrolidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-11-8-13(14(17)19-2)16(9-11)15(18)20-10-12-6-4-3-5-7-12/h3-7,13H,1,8-10H2,2H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWGPICRKIRWAG-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=C)CN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC(=C)CN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Benzyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate

Synthesis routes and methods I

Procedure details

4-Methylene-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester (12.00 g, 52.80 mmol) was dissolved in MeOH (200 mL) and treated with 4.0 M HCl/dioxane (50 mL). After stirring for 3.5 hours at room temperature, the reaction mixture was concentrated under reduced pressure. The crude residue was dissolved in DCM (200 mL) and treated with DIPEA (22 mL, 127 mmol) and BnOCOCl (9.64 mL, 63.4 mmol). After stirring for 1 hours at room temperature, the reaction mixture was poured into H2O. The aqueous layer was extracted 3× with DCM. The combined organics were dried over MgSO4, filtered and concentrated. The residue was purified by silica column chromatography (10% to 25% EtOAc/hexane) to provide 4-Methylene-pyrrolidine-1,2-dicarboxylic acid 1-benzyl ester 2-methyl ester (8.20 g, 56%).
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
22 mL
Type
reactant
Reaction Step Three
Quantity
9.64 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

4-Methylene-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 601 (10.0 g, 44 mmol) was dissolved in MeOH (75 mL) at room temperature and HCl (4M in dioxane, 75 mL) was added. Stirring at room temperature was continued for 4 hours. All volatiles were removed in vacuo and a beige solid was obtained. The crude material was suspended in methylene chloride (100 mL) and N-Methyl morpholine (13.3 g, 132 mmol) was added. The mixture was cooled to 0° C. and benzyl chloroformate (8.26 g, 48.4 mmol) was added while stirring. After 30 minutes, the reaction was warmed to room temperature and the solution was washed with water and aqueous HCl (1 M). The solution was dried over sodium sulfate. Filtration and evaporation of solvents gave crude product, which was purified by silica gel chromatography (eluent:EtOAc/hexanes) to yield compound 602 (10.2 g). LCMS-ESI+: calc'd for C15H17NO4: 275.3 (M+). Found: 276.4 (M+H+).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
13.3 g
Type
reactant
Reaction Step Four
Quantity
8.26 g
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

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